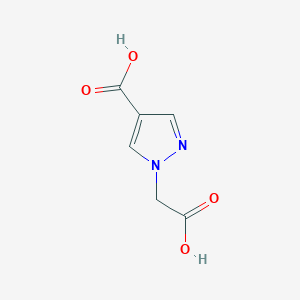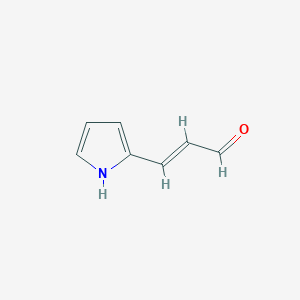
1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxymethyl groups (-CH2-COOH) are commonly found in carboxymethyl cellulose (CMC), a derivative of cellulose where the carboxymethyl groups are bonded to hydroxyl groups of the cellulose backbone . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Carboxylic acids (-COOH) are a class of organic compounds containing a carboxyl functional group.
Synthesis Analysis
While the specific synthesis process for “1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid” is not available, carboxymethyl derivatives like CMC are typically produced through carboxymethylation, a process involving the treatment of cellulose with monochloroacetic acid and sodium hydroxide .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Carboxymethyl groups typically increase hydrophilicity and solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
1-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid derivatives have been synthesized and characterized, revealing their potential in forming coordination complexes with metals such as Cu, Co, and Zn. Studies have shown these complexes' crystal structures, providing insights into their potential applications in material science and coordination chemistry. For example, novel pyrazole-dicarboxylate acid derivatives were synthesized, and their coordination and crystallization properties with CuII/CoII/ZnII were studied, resulting in mononuclear chelate complexes. These complexes exhibited 2D hydrogen-bonded networks, highlighting their structural uniqueness and potential applications (Radi et al., 2015).
Luminescence and Electrochemiluminescence
The derivatives of this compound have shown promising applications in luminescence and electrochemiluminescence. Transition metal complexes with these derivatives have been synthesized, demonstrating highly intense electrochemiluminescence in solutions. This property is significant for applications in sensing, lighting, and display technologies. A study detailed the synthesis of transition metal complexes, showcasing their electrochemiluminescence capabilities, which could have implications for the development of new luminescent materials (Feng et al., 2016).
Molecular Frameworks and Catalysis
Research has also focused on utilizing this compound in the development of metal-organic frameworks (MOFs) and catalytic agents. These frameworks have varied topologies and can be tailored for specific chemical processes, including catalysis. One study used 1-H-pyrazole-3,5-dicarboxylic acid in synthesizing MOFs with different topologies, investigating the transition between these structures. The research provides a foundation for designing MOFs with tailored properties for catalysis and storage applications (Jacobsen et al., 2018).
Chemical Synthesis and Optimization
Improvements in the synthesis of 1H-pyrazole-4-carboxylic acid, a related compound, have been reported, showcasing advancements in chemical synthesis techniques. These improvements have led to increased yields and provided a foundation for further derivative synthesis, essential for various scientific applications. An example is the optimized synthesis process that increased the yield of 1H-pyrazole-4-carboxylic acid significantly, demonstrating the importance of refining synthesis methods for better efficiency and product quality (Dong, 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(carboxymethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-5(10)3-8-2-4(1-7-8)6(11)12/h1-2H,3H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGHXZZVBFUMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926890.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2926893.png)


![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2926899.png)


![methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2926903.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2926905.png)
![3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2926906.png)
